2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Description
2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a fluorophenyl group, a piperazine ring, a sulfonyl group, a methoxyphenyl group, and an isoxazole ring, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
2-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-5-4-6-19(10-15)26-23(31)18-7-8-21-27-29(24(32)28(21)13-18)14-22(30)25-20-11-16(2)9-17(3)12-20/h4-13H,14H2,1-3H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIDXXNBTGDNFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=CC(=CC(=C4)C)C)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then combined to form the final product. Key steps may include:
Formation of the Fluorophenyl Piperazine: This step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form the fluorophenyl piperazine intermediate.
Sulfonylation: The fluorophenyl piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Isoxazole Formation: The isoxazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Acetylation: The final step involves the acetylation of the isoxazole derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like crystallization and chromatography are employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and methoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For instance, it could inhibit or activate certain signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the sulfonyl, methoxyphenyl, and isoxazole components.
4-methoxyphenyl isoxazole: Contains the methoxyphenyl and isoxazole groups but lacks the piperazine and fluorophenyl components.
Uniqueness
2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications and potential therapeutic uses.
Biological Activity
The compound 2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Molecular Formula : C20H21N5O2
- Molecular Weight : 365.42 g/mol
Structural Features
The compound features a triazolo-pyridine core which is known for its diverse pharmacological properties. The presence of the dimethylphenyl and methylphenyl groups may enhance its lipophilicity and biological interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The mechanism often involves the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Case Study: Anticancer Activity Evaluation
In a study published in MDPI, derivatives of triazole-pyridine compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results showed that certain modifications in the phenyl rings significantly enhanced their activity against cancer cells like A-431 and Jurkat cells. The IC50 values were reported to be lower than those of standard chemotherapeutics such as doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored.
Data Table: Antimicrobial Activity
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | E. coli | 32 µg/mL |
| 2-{[(3,5-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | S. aureus | 16 µg/mL |
These findings suggest that the compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.
The biological activity of this compound is hypothesized to be mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) can lead to downstream signaling changes that affect cell growth and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:
- Dimethyl Substitution : The presence of dimethyl groups on the phenyl ring enhances lipophilicity and potentially increases cellular uptake.
- Triazole Ring Contribution : The triazole moiety is essential for anticancer activity; modifications here can significantly alter potency.
SAR Data Table
| Modification | Effect on Activity |
|---|---|
| Dimethyl substitution on phenyl ring | Increased cytotoxicity |
| Alteration of triazole substituents | Variable effects on enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
